molecular formula C8H20O2Si B091332 Diisopropyldimethoxysilane CAS No. 18230-61-0

Diisopropyldimethoxysilane

Cat. No.: B091332
CAS No.: 18230-61-0
M. Wt: 176.33 g/mol
InChI Key: VHPUZTHRFWIGAW-UHFFFAOYSA-N
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Description

Camptothecin-20-O-Propionate is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound has shown significant potential as an anticancer agent due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Mechanism of Action

Target of Action

Diisopropyldimethoxysilane is a type of organosilicon compound, which is primarily used in the field of organic synthesis . The primary targets of this compound are typically organic substrates where it acts as a silylating agent. The role of silylating agents is to protect or modify different functional groups in organic molecules during chemical reactions.

Mode of Action

The mode of action of this compound involves the formation of silyl ethers when it reacts with alcohols. The silicon atom in this compound forms a bond with the oxygen atom in the alcohol, resulting in the formation of a silyl ether and the release of methanol . This reaction is often used in the protection of alcohols during organic synthesis, as the silyl ether can be selectively deprotected when needed.

Biochemical Pathways

The silyl ethers it forms can be selectively deprotected under certain conditions, allowing for the selective modification of complex molecules .

Pharmacokinetics

Like other organosilicon compounds, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of the action of this compound is the formation of silyl ethers, which are used in the protection of alcohols during organic synthesis . This allows for the selective modification of complex organic molecules, facilitating the synthesis of a wide range of biologically active compounds.

Action Environment

The action of this compound is highly dependent on the reaction conditions. The formation of silyl ethers typically requires an anhydrous environment and can be catalyzed by acids or bases . The stability of the compound and its reactivity can be influenced by factors such as temperature, solvent, and the presence of other reagents.

Biochemical Analysis

Preparation Methods

Camptothecin-20-O-Propionate is synthesized by reacting camptothecin with propionic anhydride in the presence of concentrated sulfuric acid as a catalyst . The reaction conditions typically involve maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield and purity of the final product. Industrial production methods may involve scaling up this reaction in a controlled environment to ensure consistent quality and yield.

Chemical Reactions Analysis

Camptothecin-20-O-Propionate undergoes various chemical reactions, including:

Scientific Research Applications

Camptothecin-20-O-Propionate has been extensively studied for its anticancer properties. It has shown strong activity against various human tumor xenografts in preclinical studies . Its ability to inhibit DNA topoisomerase I makes it a valuable tool in cancer research, particularly in studying the mechanisms of DNA replication and transcription. Additionally, its relatively low toxicity compared to other chemotherapeutic agents makes it a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Camptothecin-20-O-Propionate is similar to other camptothecin derivatives such as 9-nitrocamptothecin and 9-aminocamptothecin . it is unique in its esterification with propionic acid, which may enhance its solubility and reduce toxicity. Other similar compounds include irinotecan and topotecan, which are also camptothecin derivatives used clinically as anticancer agents. The uniqueness of Camptothecin-20-O-Propionate lies in its balance of efficacy and reduced side effects, making it a promising candidate for further research and development .

Properties

IUPAC Name

dimethoxy-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPUZTHRFWIGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066341
Record name Silane, dimethoxybis(1-methylethyl)-
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Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dimethoxybis(1-methylethyl)-
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CAS No.

18230-61-0
Record name Diisopropyldimethoxysilane
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Record name Silane, dimethoxybis(1-methylethyl)-
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Record name Silane, dimethoxybis(1-methylethyl)-
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Record name Silane, dimethoxybis(1-methylethyl)-
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Record name Bis(1-methylethyl)-dimethoxysilane
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Record name bis(1-methylethyl)-dimethoxysilane
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Synthesis routes and methods

Procedure details

Under an inert gas, 24.2 g magnesium chips (1.0 mol) were combined with about 20 ml methyl-tert-butylether, an iodine crystal and 3.1 g 2-chloropropane (0.04 mol). To start the reaction a solution of 61.9 g tetramethoxysilane (0.41 mol) and 75.4 g 2-chloropropane (0.96 mol) in 140 ml methyl-tert-butylether was added dropwise, with stirring, to the first mixture at a rate to maintain a moderate reflux. After addition of the solution, the reaction was allowed to reflux for six more hours. After cooling the reaction mixture, 6.0 g methanol (0.19 mol) was added, the mixture was stirred for a few minutes and then the resulting precipitate was removed by filtration. After washing the filter cake with several portions of methyl-tert-butylether, the solvent was distilled from the combined filtrates. The remaining residue consisted of 70.5 g diisopropyldimethoxysilane (98% of the theoretical yield) which had a purity of 98% according to GC. Triisopropylmethoxysilane was not detected by GC.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
61.9 g
Type
reactant
Reaction Step Four
Quantity
75.4 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diisopropyldimethoxysilane interact with Ziegler-Natta catalysts during polymerization?

A1: this compound interacts with the active sites of Ziegler-Natta catalysts, primarily titanium (Ti) centers. This interaction modifies the electronic environment of the active site, directly impacting catalyst activity and polymer properties. [, , ]

Q2: What are the downstream effects of this compound on the polymer microstructure?

A2: Research indicates that this compound generally enhances the stereospecificity of the catalyst, leading to the formation of polypropylene with a higher content of isotactic sequences. This increase in isotacticity often translates to improved mechanical properties in the resulting polymer. [, , ]

Q3: How does this compound compare to other external donors in terms of influencing catalyst activity?

A3: Studies comparing different external donors reveal that the specific donor used can significantly impact catalyst activity. For instance, while this compound generally enhances isotacticity, it may lead to lower activity compared to dicyclopentyldimethoxysilane. [, ]

Q4: Does this compound affect the molecular weight distribution of the synthesized polymer?

A5: Research shows that this compound can influence the molecular weight distribution. Polypropylene synthesized with this compound as an external donor exhibited lower polydispersity indices (PDI) compared to those synthesized with other donors. []

Q5: Are there any studies exploring the long-term stability of Ziegler-Natta catalysts modified with this compound?

A7: Research indicates that external donors can impact catalyst stability over time. One study observed that catalysts modified with this compound displayed a slower activity decay compared to those modified with cyclohexyldimethoxymethylsilane. []

Q6: What analytical techniques are employed to study the impact of this compound on Ziegler-Natta catalysts and polymers?

A8: A range of analytical techniques is used to characterize the catalysts and polymers. X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure analysis (EXAFS) provide insights into the interaction between this compound and the titanium active sites. [] 13C-NMR helps determine the tacticity and microstructure of the produced polymers. [, ] High-temperature gel permeation chromatography (GPC) is used to analyze the molecular weight distribution of the polymers. [, ]

Q7: Beyond its role in propylene polymerization, are there other applications of this compound in material science?

A9: Yes, this compound is also explored in the development of high-temperature solid lubricants. When used as a precursor in the synthesis of organosilica networks, this compound contributes to the material's ability to reduce friction at elevated temperatures. []

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